17-Aminogeldanamycin

説明

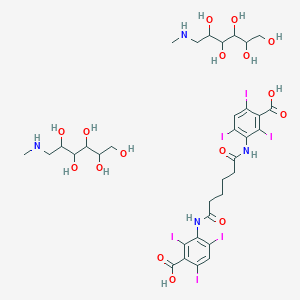

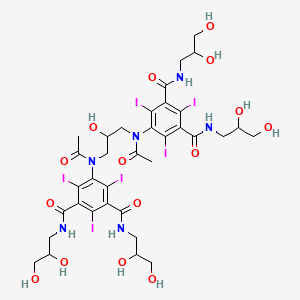

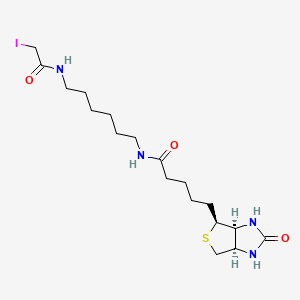

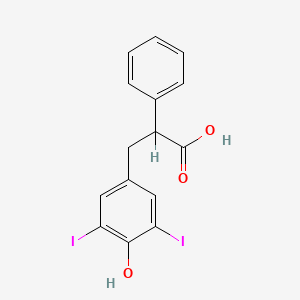

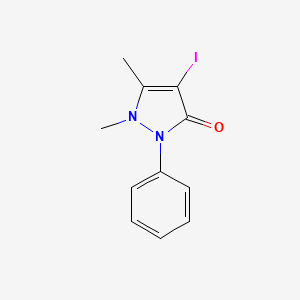

17-Aminogeldanamycin is the major metabolite of tanespimycin (17-AAG) and retaspimycin (17-DMAG) with potent antineoplastic activity . It controls the proper folding, function, and stability of various “client” proteins within cells .

Synthesis Analysis

Geldanamycin, a polyketide natural product, is of significant interest for the development of new anticancer drugs that target the protein chaperone Hsp90 . While the chemically reactive groups of geldanamycin have been exploited to make a number of synthetic analogs, including 17-allylamino-17-demethoxy geldanamycin (17-AAG), currently in clinical .Molecular Structure Analysis

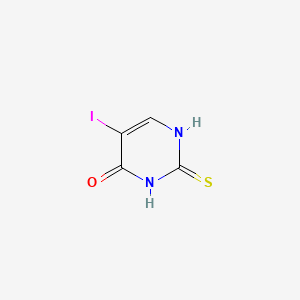

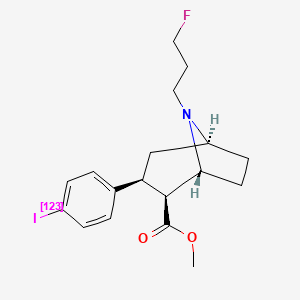

The molecular formula of 17-Aminogeldanamycin is C28H39N3O8 and its molecular weight is 545.62 .科学的研究の応用

Pharmacokinetics and Pharmacodynamics

17-Aminogeldanamycin (17-DMAG), a water-soluble analogue of 17-AAG, has been extensively studied for its pharmacokinetics and pharmacodynamics in cancer models. Research by Eiseman et al. (2004) revealed that 17-DMAG exhibits widespread distribution in tissues but is retained longer in tumors than in normal tissues. The study also noted alterations in heat shock protein 90 (HSP90) and its chaperoned proteins in tumors, livers, and kidneys of treated animals, illustrating the complex biological responses to 17-DMAG (Eiseman et al., 2004).

Antitumor Efficacy

The antitumor efficacy of 17-DMAG has been demonstrated in various cancer models, including pancreatic carcinoma, melanoma, and small-cell lung carcinoma. Hollingshead et al. (2005) showed that 17-DMAG inhibited the growth of cancerous xenografts and exhibited potential for oral bioavailability, supporting further development of this geldanamycin congener (Hollingshead et al., 2005).

Mechanisms of Action

17-Aminogeldanamycin targets the HSP90 protein, affecting the stability and function of multiple proteins involved in cancer cell growth and survival. Studies have indicated that 17-Aminogeldanamycin induces the degradation of client proteins and disrupts signaling pathways critical for tumor progression. For instance, Hostein et al. (2001) demonstrated that 17-AAG, through HSP90 inhibition, depleted key oncogenic proteins and induced cell cycle arrest and apoptosis in colon adenocarcinoma cells (Hostein et al., 2001).

Antiviral Applications

Beyond oncology, 17-Aminogeldanamycin derivatives have shown broad antiviral activities. Li et al. (2010) synthesized derivatives that inhibited the replication of various viruses, including hepatitis virus and herpesvirus, suggesting that targeting HSP90 could be a novel antiviral strategy (Li et al., 2010).

将来の方向性

特性

IUPAC Name |

(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFFWTYOFPSZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Aminodemethoxygeldanamycin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。